molecular formula C9H18N2O2 B1489832 3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1340496-64-1

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1489832
CAS No.: 1340496-64-1
M. Wt: 186.25 g/mol
InChI Key: UFKOOWFTHMZULR-UHFFFAOYSA-N
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Description

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKOOWFTHMZULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. Additionally, it binds to certain receptors, modulating their signaling pathways and affecting cellular responses.

Biological Activity

3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound with notable biological activity. Its unique structure, which includes a pyrrolidine ring and an amino group, positions it as a candidate for various pharmacological applications. This article will explore its biological activity, mechanisms of action, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Amino Group : Increases reactivity and potential interactions with enzymes and receptors.
  • Methoxymethyl Group : Improves solubility and bioavailability, facilitating its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring and amino group allows the compound to modulate the activity of these targets effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Potential applications in treating neurological disorders.
  • Antimicrobial Properties : Some studies suggest efficacy against certain bacterial strains.
  • Antitumor Activity : Investigated for its potential in cancer therapy.

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential therapeutic applications for neurodegenerative diseases.

Study 2: Antimicrobial Activity

In a comparative analysis of various pyrrolidine derivatives, this compound demonstrated moderate antibacterial activity against Gram-positive bacteria. This positions it as a candidate for further development in antimicrobial drug discovery.

Study 3: Antitumor Efficacy

Research has shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through the modulation of specific signaling pathways.

Synthesis and Production Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Methoxymethyl Group : Conducted via alkylation reactions using methoxymethyl chloride in the presence of a base.

Table 1: Comparison of Structural Variants

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-(pyrrolidin-1-yl)propan-1-oneLacks methoxymethyl groupDifferent chemical properties
3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-y)propan-1-oneContains hydroxymethyl groupAffects reactivity and solubility
3-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-y)propan-1-oneFeatures an ethoxymethyl groupAlters chemical behavior compared to methoxymethyl derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
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3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.